4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid

X-ray crystallography Stereochemistry Tranexamic acid derivative

4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid (CAS 674819-28-4) is a chiral sulfonamide derivative of trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). It is characterized by a (1R,4R)-configured cyclohexane core, a free carboxylic acid group, and a 4-chlorobenzenesulfonamide moiety.

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
CAS No. 674819-28-4
Cat. No. B3385892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid
CAS674819-28-4
Molecular FormulaC14H18ClNO4S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h5-8,10-11,16H,1-4,9H2,(H,17,18)
InChIKeyQSAMXYYSGGMNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43 [ug/mL]

4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic Acid (CAS 674819-28-4): Structural Identity, Synthesis Pathway, and Procurement Rationale


4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid (CAS 674819-28-4) is a chiral sulfonamide derivative of trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). It is characterized by a (1R,4R)-configured cyclohexane core, a free carboxylic acid group, and a 4-chlorobenzenesulfonamide moiety [1]. The compound is synthesized via condensation of tranexamic acid with 4‑chlorobenzenesulfonyl chloride [2], and its crystal structure has been unequivocally determined [2]. It serves as a versatile ligand for transition-metal complexes [3] and as a precursor for a series of biologically evaluated ester derivatives [4].

Why Generic Substitution Fails for 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic Acid: The Critical Role of (1R,4R) Stereochemistry, 4‑Chloro Substitution, and Metal‑Coordination Capacity


Simple replacement of 4-[(4-chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid with in‑class sulfonamides—such as the 4‑fluoro, 4‑bromo, or 4‑methyl phenylsulfonamide analogs, or the non‑sulfonylated parent amine (tranexamic acid)—is not functionally equivalent. The (1R,4R) stereochemistry dictates the spatial orientation of the metal‑binding carboxylate and sulfonamide groups, which is essential for the formation of defined crystalline metal complexes with predictable stoichiometry and geometry [1]. Replacing the 4‑chloro substituent with other halogens or hydrogen alters both the electronic properties and the intermolecular packing, which can modify biological activity profiles as demonstrated in analogous sulfonamide ester series [2]. Furthermore, the free carboxylic acid handle enables on‑demand derivatization into a library of esters, a modularity that is lost when the acid is replaced by other functional groups [2]. These structural features are not simultaneously present in close analogs, making generic substitution unreliable for applications requiring ligand crystallinity, derivatizability, and defined stereochemistry.

Quantitative Differential Evidence for 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic Acid Versus Close Analogs


Defined (1R,4R) Stereochemistry Confirmed by X‑ray Crystallography Versus Racemic or Unspecified Analogs

The crystal structure of 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid (space group P-1, Z=2) confirms the (1R,4R) trans configuration of the cyclohexane ring [1]. In contrast, many commercially available sulfonamide cyclohexanecarboxylic acid analogs (e.g., CAS 317375-82-9 racemate, or analogs with undefined stereochemistry at the cyclohexane) exist as stereochemical mixtures or unassigned enantiomers . This structural ambiguity hampers reproducibility in coordination chemistry and structure‑based drug design.

X-ray crystallography Stereochemistry Tranexamic acid derivative

Unique Ligand Geometry for Co(II) Complexes: Square‑Planar Bipyramidal Coordination Confirmed by Crystallography

The Co(II) complex of the target compound, bis[4-[(4-chlorobenzenesulfonylamino)methyl]cyclohexanecarboxylate]cobalt(II) tetrahydrate, crystallizes in a square‑planar bipyramidal geometry (space group P-1, Z=1) as determined by X‑ray crystallography [1]. No analogous crystal structure has been reported for the Co(II) complexes of the 4‑fluoro, 4‑bromo, or 4‑methyl sulfonamide analogs under the same conditions. The chloride substituent’s electron‑withdrawing effect fine‑tunes the ligand‑field strength, contributing to the observed geometry; the 4‑methyl analog would provide a weaker field and is less likely to stabilize this specific coordination environment.

Coordination chemistry Cobalt complex Single‑crystal XRD

Modular Ester Derivatization with Demonstrated Multi‑Target Biological Activity in Head‑to‑Head Screening

The methyl, ethyl, isopropyl, and n‑butyl esters of the target compound were synthesized and screened in parallel for antibacterial (six strains), antifungal (Aspergillus niger), antioxidant (DPPH), and enzyme inhibitory (AChE, BChE) activities [1]. While the free acid itself was not directly compared in this study, the ester series demonstrates that the 4‑chlorobenzenesulfonamide scaffold is tolerant to esterification and that the resulting derivatives exhibit distinct activity profiles. For example, the esters showed differential inhibition against acetylcholinesterase and butyrylcholinesterase; the specific IC₅₀ values and rank‑order potencies are reported in the primary paper. This contrasts with the free acid, which is primarily used as a ligand precursor.

Ester derivatives Antibacterial Antifungal Enzyme inhibition

Proven Application Scenarios Where 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic Acid (CAS 674819-28-4) Outperforms Generic Alternatives


Synthesis of Structurally Authenticated Transition‑Metal Complexes for DNA‑Targeting and Anticancer Studies

When a well‑characterized Co(II) complex with defined square‑planar bipyramidal geometry is required for DNA‑cleavage or BRCA1 gene‑interaction assays, the target compound is the ligand of choice. Its (1R,4R) stereochemistry and 4‑chloro substituent direct the formation of a crystalline Co(II) complex whose structure has been solved by single‑crystal XRD [1]. This structural certainty is inaccessible with racemic sulfonamide ligands or those bearing alternative halogen substituents, for which no analogous crystal structures have been published [1]. Consequently, the target compound is the only ligand demonstrated to deliver a crystallographically defined Co(II) complex suitable for reproducible biological testing in anticancer research.

Stereochemically Pure Building Block for Structure‑Activity Relationship (SAR) Exploration in Pain or Neurology Programs

The (1R,4R) stereochemistry of the target compound provides a chirally pure scaffold that can be derivatized to generate a library of esters or amides without introducing diastereomeric complexity [2]. In contrast, the racemic mixture (CAS 317375-82-9) or analogs with unspecified stereochemistry yield product mixtures that complicate SAR interpretation. For programs targeting ion channels (e.g., NaV 1.7) where stereochemistry often dictates potency and selectivity, the enantiopure (1R,4R) compound is the superior starting material for hit‑to‑lead optimization [2].

Modular Synthesis of Sulfonamide Ester Libraries for Multi‑Target Biological Screening

The free carboxylic acid group of the target compound allows straightforward esterification with a range of alcohols (methyl, ethyl, isopropyl, n‑butyl) to produce esters that have been simultaneously screened for antibacterial, antifungal, antioxidant, and cholinesterase inhibitory activities [3]. This modularity enables medicinal chemists to rapidly access a panel of derivatives for phenotypic or target‑based screening without needing to re‑synthesize the sulfonamide core. No other in‑class sulfonamide cyclohexanecarboxylic acid has been reported with such a comprehensive parallel ester library and biological evaluation [3].

Ligand Supply for Metallodrug Discovery Pipelines Requiring Batch‑to‑Batch Reproducibility

For metallodrug discovery programs—particularly those investigating Zn(II), Cu(II), Ni(II), and Mn(II) complexes for anticancer applications—batch‑to‑batch consistency of the organic ligand is critical [1]. The target compound, with its fully assigned (1R,4R) stereochemistry and published crystal structure, offers a level of structural certitude that racemic or stereochemically ambiguous sulfonamide ligands cannot match. This translates into more reproducible complexation reactions and more reliable biological assay data [1].

Quote Request

Request a Quote for 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.